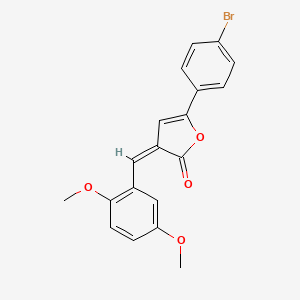
5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone is a chemical compound that has shown promising results in scientific research. This compound is also known as Bromo-DragonFLY and belongs to the phenethylamine class of compounds. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The mechanism of action of Bromo-DragonFLY involves its binding to the 5-HT2A and 5-HT2C receptors in the brain. This results in the activation of these receptors, leading to the release of neurotransmitters such as serotonin and dopamine. The increased levels of these neurotransmitters are responsible for the observed effects of Bromo-DragonFLY, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects
Bromo-DragonFLY has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to changes in mood and perception. It has also been found to have a stimulatory effect on the central nervous system, resulting in increased wakefulness and alertness.
Advantages and Limitations for Lab Experiments
One advantage of using Bromo-DragonFLY in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which makes it a potent tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.
Future Directions
There are several future directions for the study of Bromo-DragonFLY. One potential area of research is the development of more potent and selective compounds that target the 5-HT2A and 5-HT2C receptors. Another area of research is the investigation of the therapeutic potential of Bromo-DragonFLY in the treatment of various psychiatric disorders. Additionally, the safety and toxicity of this compound need to be further studied to ensure its safe use in research and potential therapeutic applications.
Conclusion
In conclusion, Bromo-DragonFLY is a chemical compound that has shown promise in scientific research. Its high affinity for the 5-HT2A and 5-HT2C receptors in the brain makes it a potential candidate for the treatment of various psychiatric disorders. However, its potential toxicity requires careful handling and monitoring during experiments. Further research is needed to fully understand the therapeutic potential and safety of this compound.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromoaniline in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction using a strong base to form the final compound.
Scientific Research Applications
Bromo-DragonFLY has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the treatment of various psychiatric disorders, including depression and anxiety.
properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-16-7-8-17(23-2)13(10-16)9-14-11-18(24-19(14)21)12-3-5-15(20)6-4-12/h3-11H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDUGIJGKGJAB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)

![5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5133590.png)

![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)

![3-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5133644.png)
![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)
![N-(4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5133663.png)

![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)